molecular formula C19H17FN6 B2999035 N~6~-(4-fluorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896005-20-2

N~6~-(4-fluorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2999035
CAS No.: 896005-20-2
M. Wt: 348.385
InChI Key: DYUSBXYJPVIYDD-UHFFFAOYSA-N
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Description

N~6~-(4-fluorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C19H17FN6 and its molecular weight is 348.385. The purity is usually 95%.
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Properties

IUPAC Name

6-N-(4-fluorophenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6/c1-12-5-3-4-6-16(12)23-17-15-11-21-26(2)18(15)25-19(24-17)22-14-9-7-13(20)8-10-14/h3-11H,1-2H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUSBXYJPVIYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~6~-(4-fluorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (hereafter referred to as Compound A) belongs to a class of compounds known for their potential therapeutic applications, particularly in oncology. This article reviews the biological activity of Compound A, focusing on its anticancer properties, mechanism of action, and synthesis.

  • Molecular Formula : C19H24N6
  • Molecular Weight : 336.4 g/mol
  • IUPAC Name : this compound

Compound A exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation. It has shown to inhibit epidermal growth factor receptor (EGFR) and ErbB2 kinases at low micromolar concentrations, leading to apoptosis in cancer cells. The compound's ability to induce apoptosis is linked to an increase in active caspase-3 levels and cell cycle arrest at the G2/M phase .

Anticancer Activity

Recent studies have demonstrated that Compound A possesses significant anticancer properties against various cancer cell lines:

Cell Line IC50 (µM) Comparison Control Control IC50 (µM)
A549 (Lung)2.24Doxorubicin9.20
HepG2 (Liver)1.74Doxorubicin9.20
MCF-7 (Breast)1.90Doxorubicin9.20
PC-3 (Prostate)5.00Doxorubicin9.20

These results indicate that Compound A is more potent than doxorubicin in inhibiting the proliferation of certain cancer cells, suggesting its potential as a novel anticancer agent .

Case Studies

In a study involving the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives, Compound A was highlighted for its dual inhibition of EGFR and ErbB2, which was associated with significant apoptotic effects in treated cells. The flow cytometric analysis confirmed that Compound A could significantly induce apoptosis in A549 cells at low micromolar concentrations .

Synthesis

The synthesis of Compound A involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Cyclization : Involves the reaction of hydrazine derivatives with pyrimidine intermediates.
  • Substitution Reactions : The compound can undergo nucleophilic or electrophilic substitutions depending on the functional groups present.
  • Optimization Techniques : Techniques such as microwave-assisted synthesis may be employed to enhance yield and purity.

The synthetic route has been optimized for industrial production to ensure efficiency and reduced reaction times.

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